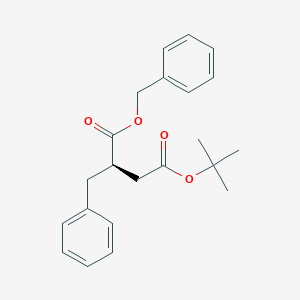

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and derivatives, including 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid, involves several chemical reactions designed to introduce the Fmoc group to the amino acid while preserving its reactivity for peptide bond formation. Techniques such as reductive amination, intramolecular acetalization, and hydrogenation are employed in creating these compounds. For example, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid showcases the compatibility of Fmoc-amino acids with solid-phase peptide synthesis (SPPS), demonstrating the versatility of these compounds in peptidomimetic chemistry (Sladojevich et al., 2007).

Molecular Structure Analysis

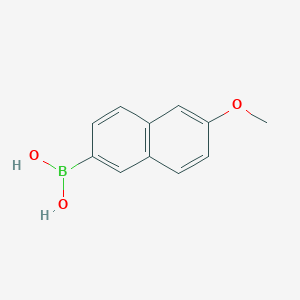

The molecular structure of Fmoc-protected amino acids includes the Fmoc group, which imparts distinct conformational constraints due to its bulky and hydrophobic nature. This structural characteristic is crucial for the solid-phase peptide synthesis, as it affects the peptide's overall geometry and reactivity. For instance, novel bipyridyl amino acids like 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid and its derivatives were synthesized for the incorporation of metal coordination sites within a peptide backbone, highlighting the structural diversity achievable with Fmoc chemistry (Bishop et al., 2000).

Chemical Reactions and Properties

The Fmoc group enables selective deprotection under basic conditions without affecting the peptide chain, allowing for sequential amino acid addition. This attribute facilitates the synthesis of complex peptides and proteins. For example, the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids demonstrates the high yield and efficiency of Fmoc chemistry in linking amino acids for peptide elongation (Zinieris et al., 2006).

Aplicaciones Científicas De Investigación

Building Blocks for Glycopeptide Synthesis : Elofsson et al. (1991) describe the use of Fmoc amino acids with unprotected carboxyl groups in glycosylation, which are key components in the solid phase peptide synthesis process (Elofsson, Walse, & Kihlberg, 1991).

Fabrication of Functional Materials : Tao et al. (2016) highlighted the potential of Fmoc-modified amino acids and peptides in self-assembly applications. They are useful in cell cultivation, bio-templating, and for their optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Peptidomimetic Chemistry : Sladojevich et al. (2007) presented a synthetic route to enantiopure Fmoc-protected morpholine-3-carboxylic acid, applicable in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).

Purification of Synthetic Peptides : Ball and Mascagni (2009) developed a method using 4-carboxylate Fmoc derivatives for efficient purification of synthetic peptides by reversed-phase HPLC or ion exchange chromatography (Ball & Mascagni, 2009).

Metal-binding Modules in Peptide Synthesis : Bishop et al. (2000) reported the use of a novel bipyridine amino acid, Abc, as a high-affinity metal-binding module for solid-phase peptide synthesis, enabling the creation of peptide-caged redox-active metal complexes (Bishop, McCafferty, & Erickson, 2000).

Bioorganic Chemistry Applications : Fields and Noble (2009) discussed the advancement of Fmoc solid phase peptide synthesis for producing biologically active peptides and small proteins, which are significant for bioorganic chemistry (Fields & Noble, 2009).

Synthesis of Fmoc-Protected Amino Acids : Smith et al. (2011) achieved asymmetric synthesis of Fmoc-L--carboxyglutamic acid using a chiral Cu(II) complex, indicating potential in peptide synthesis (Smith, Yap, Kelley, & Schneider, 2011).

Safety And Hazards

Direcciones Futuras

The use of Fmoc-amino acids in peptide synthesis is a well-established field, but there is ongoing research into improving the efficiency and scope of Fmoc-based SPPS. This includes the development of new Fmoc-amino acids, improved synthesis methods, and the application of Fmoc-based SPPS in the synthesis of complex peptides and proteins .

Propiedades

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPUGJSBVHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621364 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid | |

CAS RN |

215248-42-3 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

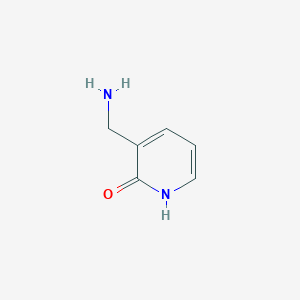

![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)